1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone -

1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Catalog Number: EVT-4470797
CAS Number:
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,4-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone is a synthetic derivative of noscapine, a naturally occurring benzylisoquinoline alkaloid found in Papaver somniferum (opium poppy). [, ] While noscapine itself has a long history of medicinal use, particularly as a cough suppressant, its synthetic derivatives, including the compound , have garnered significant interest in scientific research due to their potential biological activities. [] These activities are often attributed to their interaction with microtubules, which are crucial components of the cellular cytoskeleton. []

Synthesis Analysis
  • Modification of functional groups: This involves altering existing functional groups on the noscapine molecule, such as the methoxy or methylenedioxy groups. [] Reactions like alkylation, acylation, or demethylation can be employed for this purpose.
  • Introduction of new substituents: New substituents can be introduced onto the aromatic rings or the isoquinoline moiety. This can be achieved through reactions like electrophilic aromatic substitution, nucleophilic substitution, or cross-coupling reactions. []
  • Formation of heterocyclic rings: Modification of the noscapine structure can involve the formation of additional heterocyclic rings, fused or linked to the existing ring system. This can be accomplished through ring-closing reactions using appropriate precursors. []
Molecular Structure Analysis

1-(2,4-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone shares a core structure with noscapine, consisting of an isoquinoline ring system linked to a substituted isobenzofuranone moiety. [] Key structural features include:

The spatial arrangement of these groups, particularly the relative orientation of the isoquinoline and dimethoxyphenyl rings, could significantly impact the molecule's interactions with biological targets. [, ] Computational modeling and crystallographic studies could provide insights into the molecule's three-dimensional structure and its implications for biological activity.

Chemical Reactions Analysis
  • Suppression of microtubule dynamics: Noscapine and its analogs could bind to tubulin and affect the dynamic instability of microtubules, a process crucial for cell division. [, ] By suppressing microtubule dynamics, these compounds might disrupt the formation of the mitotic spindle, ultimately leading to cell cycle arrest.
  • Allosteric modulation of tubulin: Instead of directly binding to the taxane or vinca alkaloid binding sites on tubulin, noscapine derivatives might bind to a distinct allosteric site. [] Binding at this alternative site could induce conformational changes in tubulin, thereby affecting its interaction with other microtubule-associated proteins and modulating microtubule dynamics.
Applications
  • Anticancer research: Given the role of microtubules in cell division, this compound could be investigated for its potential to inhibit the growth of cancer cells. [, ] Studies would involve evaluating its effects on various cancer cell lines to determine its potency, selectivity, and mechanism of action.
  • Cell biology research: As a potential microtubule-modulating agent, it could be used as a tool to study microtubule dynamics, cell division, and related cellular processes. [, ] Researchers could utilize it to investigate the roles of microtubules in various cellular functions, including intracellular transport, cell signaling, and maintaining cell shape.
  • Drug discovery and development: This compound could serve as a starting point for developing new therapeutic agents. [] By modifying its structure and exploring structure-activity relationships, researchers could aim to enhance its potency, selectivity, and pharmacological properties.
Future Directions
  • Synthesis and characterization: Developing an efficient and scalable synthetic route is crucial. [] Thorough characterization of the compound using spectroscopic and analytical techniques would confirm its structure and purity.
  • In vitro studies: Evaluating its effects on various cancer cell lines to determine its anticancer potential, including its potency, selectivity, and mechanism of action. [, ] Studies could involve assessing its impact on cell viability, cell cycle progression, apoptosis induction, and microtubule dynamics.
  • In vivo studies: Investigating its efficacy in animal models of cancer to assess its therapeutic potential, pharmacokinetic properties, and potential toxicity. []
  • Structure-activity relationship studies: Synthesizing a library of analogs with modifications to the core structure to identify key structural features responsible for its activity and optimize its pharmacological properties. []

Noscapine [(S)-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one]

Compound Description: Noscapine, historically recognized for its cough-suppressing properties, is now investigated for its anti-cancer activity. [] This activity stems from its ability to influence microtubule dynamics without significantly altering the overall subunit-polymer balance. []

Relevance: Noscapine shares the core 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ring system with 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. The variations lie in the substituents attached to this core structure. Both compounds possess a methoxy group at the 4-position and a methyl group at the 6-position of the isoquinoline moiety. The presence of this shared core structure suggests potential similarities in their binding affinities and biological activities. [, , ]

Cotarnine (5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol)

Compound Description: Cotarnine is an oxidative degradation product of noscapine. [] It is often synthesized from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. []

Relevance: Similar to noscapine, cotarnine shares the central 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ring system with the target compound, 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. [] This common structure implies potential overlap in their chemical reactivity and biological profiles.

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo [4,5-g] isoquinolin-8-ol

Compound Description: This compound is a key intermediate in the synthesis of cotarnine. [] It arises as a product during the cyclization reaction of [N-[2-methoxy-3,4-(methylenedioxy) benzyl]-N-methylamino] acetaldehyde dimethyl acetal. []

Relevance: This compound serves as a direct precursor to cotarnine and retains the essential 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ring system found in both cotarnine and the target compound 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. [] This structural similarity highlights the synthetic pathway and potential shared chemical properties with the target compound.

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo [4,5-g] isoquinoline (Hydrocotarnine)

Compound Description: Hydrocotarnine serves as another crucial intermediate in the synthetic route to cotarnine. [] It is produced through the hydrogenolysis of the acetylated derivative of 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo [4,5-g] isoquinolin-8-ol. []

Relevance: As a direct precursor to cotarnine, hydrocotarnine possesses the characteristic 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core, directly linking it structurally to 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. [] This shared scaffold suggests potential similarities in their chemical properties and potential biological activities.

9-Azido-Noscapine and Reduced 9-Azido-Noscapine

Compound Description: These are novel, potent antitumor noscapinoids rationally designed based on a Quantitative Structure Activity Relationship (QSAR) model. [] They exhibited potent antitumor activity with a pIC50 of 5.585 M. []

Relevance: These compounds are derived from noscapine and share the core 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ring system present in 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. [] These shared structural features suggest they may exhibit comparable biological activities and may provide insights into structure-activity relationships within this class of compounds.

EM015

Compound Description: EM015 is a semisynthetic analog of Noscapine rationally designed as a tubulin-binding agent. [] Exhibiting greater potency than its parent compound, it demonstrates selective and potent anticancer activity, particularly against breast cancer cells, with a 20-fold lower IC50 compared to Noscapine. []

Relevance: While the full structure of EM015 is not disclosed in the provided abstract, its description as a semisynthetic analog of Noscapine implies it likely retains the core 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ring system found in 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. [] This structural similarity suggests potential similarities in their mechanisms of action and biological profiles.

(−)-α-Narcotine (6,7‐Dimethoxy‐3‐(5,6,7,8‐tetrahydro‐4‐methoxy‐6‐methyl‐1,3‐dioxolo[4,5‐g]isoquinolin‐5‐yl)‐1(3H)‐isobenzofuranone)

Compound Description: (−)-α-Narcotine, a structural analog of GABA, is featured in a crystallographic study to better understand its structural properties and potential applications. []

Relevance: (−)-α-Narcotine shares the core 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ring system with 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone, with variations primarily in the substituent groups. [] The presence of this shared core structure suggests potential similarities in their binding affinities and biological activities.

(–)-Hydrastine

Compound Description: (–)-Hydrastine is an alkaloid that has been structurally characterized using X-ray crystallography. [] Its structure has been analyzed to understand its conformational properties. []

Relevance: (–)-Hydrastine shares a similar structural framework with the target compound 1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone. Both compounds feature a central isoquinoline ring system with a dioxolo ring fused to it. Additionally, they share a methoxy group at the 4-position and a methyl group at the 6-position of this ring system. [] These common structural features suggest potential similarities in their chemical and biological profiles.

Properties

Product Name

1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H25NO6/c1-23-8-7-13-9-19-21(29-12-28-19)22(27-4)20(13)16(23)11-17(24)15-6-5-14(25-2)10-18(15)26-3/h5-6,9-10,16H,7-8,11-12H2,1-4H3

InChI Key

XLYTXBDSZFRHDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=C(C=C(C=C4)OC)OC)OC)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.